molecular formula C11H18O4 B3055940 trans-Diethyl caronate CAS No. 67945-22-6

trans-Diethyl caronate

Cat. No.: B3055940
CAS No.: 67945-22-6
M. Wt: 214.26 g/mol
InChI Key: MPRMNWDIYNBXRC-HTQZYQBOSA-N
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Description

trans-Diethyl caronate: is a chemical compound with the molecular formula C11H18O4This compound is a clear, colorless to slightly yellow liquid with a boiling point of approximately 274.39°C . It is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

Chemistry:

Biology:

  • Utilized in the study of biochemical pathways and enzyme reactions.

Medicine:

  • Investigated for potential use in drug development and pharmaceutical formulations.

Industry:

Mechanism of Action

The mechanism of action in the synthesis of Diethyl carbonate (DEC) involves the formation of an ethyl carbonate species on the CeO2 surface from CO2 and either ethanol or DEP . The ethyl carbonate adspecies on CeO2, the activated DEP species on H-FAU, and the ethanol molecule have been suggested to participate in the rate-determining step of the DEC synthesis .

Safety and Hazards

Trans-Diethyl caronate may cause eye, skin, and respiratory tract irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, it is recommended to flush the affected area with plenty of water and seek medical attention .

Future Directions

Future research in the synthesis of Diethyl carbonate (DEC) is expected to focus on the design and development of high-performance catalysts . The shortcomings and research gaps have been explicitly mentioned and discussed along with required future developments and research work for DEC synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions.

    Transesterification of Carbonate: This method involves the reaction of diethyl carbonate with another alcohol in the presence of a catalyst.

    Alcoholysis of Urea: This method involves the reaction of urea with ethanol in the presence of a catalyst.

Industrial Production Methods:

    Phosgene Method: This method involves the reaction of ethanol with phosgene.

    Ethanol Oxidative Carbonylation: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Diethyl caronate can undergo oxidation reactions to form various oxidation products.

    Reduction: This compound can be reduced to form different reduction products.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Common reduction reagents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common substitution reagents include halogens and alkyl halides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

diethyl (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRMNWDIYNBXRC-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Diethyl caronate
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trans-Diethyl caronate
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trans-Diethyl caronate
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trans-Diethyl caronate
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trans-Diethyl caronate
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trans-Diethyl caronate

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